

# Technical Characterization Guide: CAS 1932087-42-7

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate*

Cat. No.: *B14020915*

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## (S)-Benzyl 6-hydroxy-1,4-diazepane-1-carboxylate[1][2][3][4][5][6][7]

### Executive Summary

CAS 1932087-42-7 is a high-value chiral heterocycle belonging to the 1,4-diazepane (homopiperazine) class. It serves as a critical scaffold in the synthesis of pharmaceutical agents targeting GPCRs, kinases, and proteases. Its structural value lies in its bifunctionality:

- **N1-Cbz Protection:** Provides orthogonal protection, allowing selective functionalization of the N4-amine.
- **C6-Hydroxyl (S-Chirality):** Offers a handle for stereoselective substitution or oxidation, enabling the construction of complex 3D pharmacophores.

This guide provides a comprehensive characterization profile, synthetic logic, and handling protocols to ensure reproducibility in drug development workflows.

## Chemical Identity & Physicochemical Properties

Parameter	Data / Specification
Chemical Name	Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate
CAS Number	1932087-42-7
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	250.29 g/mol
Appearance	White to off-white solid or viscous oil (purity dependent)
Solubility	Soluble in DMSO, MeOH, DCM; Sparingly soluble in Water
Chirality	(S)-Enantiomer
pKa (Calculated)	~9.5 (Secondary Amine, N4)
LogP	~1.2 (Estimated)

## Retrosynthetic Analysis & Structural Logic

Understanding the synthesis of CAS 1932087-42-7 is crucial for identifying potential impurities (e.g., the (R)-enantiomer or regioisomers).

## Synthetic Pathway Diagram

The following diagram illustrates the logical retrosynthetic disconnection, highlighting the origin of the chiral center.

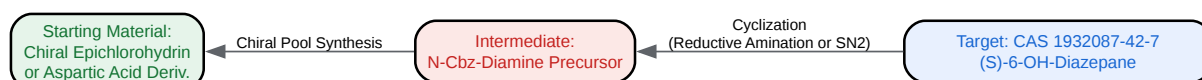


Figure 1: Retrosynthetic Logic for Chiral Diazepane Scaffold

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Figure 1: Retrosynthetic logic showing the derivation of the diazepane core from chiral precursors.

Expert Insight: The primary impurity in this synthesis is often the regioisomer (5-hydroxy) or the enantiomer (R-isomer). Chiral HPLC is mandatory for batch release.

## Spectroscopic Characterization

### A. Nuclear Magnetic Resonance (NMR) Profiling

Note: Diazepanes often exhibit rotameric broadening in NMR at room temperature due to the restricted rotation of the N-Cbz bond. Spectra should ideally be acquired at elevated temperature (e.g., 320 K) for peak sharpening.

Predicted  $^1\text{H}$  NMR (400 MHz, DMSO- $d_6$ )

Shift ( $\delta$ , ppm)	Mult.	Integ.	Assignment	Structural Context
7.30 – 7.45	m	5H	Ar-H	Benzyl aromatic ring protons.
5.08	s	2H	Ph-CH <sub>2</sub> -O	Benzylic methylene (distinctive singlet).
4.85	d	1H	-OH	Hydroxyl proton (exchangeable).
3.80 – 3.95	m	1H	C(6)-H	Chiral methine proton at C6.
3.40 – 3.70	m	4H	N(1)-CH <sub>2</sub>	Protons adjacent to the Cbz-protected nitrogen.
2.60 – 2.90	m	4H	N(4)-CH <sub>2</sub>	Protons adjacent to the secondary amine (N4).
2.10	br s	1H	N(4)-H	Secondary amine proton (exchangeable).

### Predicted <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>)

- Carbonyl (C=O): ~155.0 ppm (Carbamate)
- Aromatic: ~137.0 (ipso), 128.5, 128.0, 127.5 ppm
- Benzylic (Ph-CH<sub>2</sub>): ~66.5 ppm
- C6 (CH-OH): ~68.0 ppm

- Ring CH<sub>2</sub> (N-adjacent): Four distinct signals between 45.0 – 55.0 ppm (often split due to rotamers).

## B. Mass Spectrometry (LC-MS)

- Ionization Mode: ESI (+)
- Parent Ion [M+H]<sup>+</sup>: m/z 251.14 (Calculated)
- Key Fragmentation:
  - m/z 91: Tropylium ion (Benzyl group cleavage).
  - m/z 233: Loss of -OH (dehydration).
  - m/z 117: Loss of Cbz group (deprotection fragment).

## Quality Control & Purity Analysis

To validate the integrity of CAS 1932087-42-7, a dual-method approach is required: Reverse Phase (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric excess (ee).

### Protocol 1: Chemical Purity (RP-HPLC)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).
- Acceptance Criteria: >97% Area.

### Protocol 2: Chiral Purity (Chiral HPLC)

- Objective: Quantify the (S)-enantiomer vs. (R)-enantiomer.

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
- Mobile Phase: Hexane : Isopropanol (80:20) + 0.1% Diethylamine (DEA).
  - Note: DEA is critical to suppress peak tailing of the secondary amine.
- Flow Rate: 1.0 mL/min.
- Acceptance Criteria: >98% ee.

## Handling, Stability & Storage

### Stability Profile

- Hygroscopicity: The secondary amine and hydroxyl group make this compound moderately hygroscopic.
- Amine Reactivity: The N4-position is a nucleophilic secondary amine. It will react with atmospheric CO<sub>2</sub> to form carbamates if left open.
- Oxidation: The C6-hydroxyl is susceptible to oxidation to the ketone (6-oxo-diazepane) under harsh conditions.

### Storage Protocol

- Temperature: Store at -20°C for long-term; 2-8°C for active use.
- Atmosphere: Store under Argon or Nitrogen atmosphere.
- Container: Amber glass vial with a Teflon-lined cap to prevent moisture ingress.

## Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.

- PROTAC Linkers: The diazepane ring provides a rigid yet functionalizable linker, improving the pharmacokinetic properties (solubility, permeability) of PROTAC degraders compared to linear alkyl chains.

- Kinase Inhibitors: Used to mimic the ribose ring of ATP or to project solubilizing groups into the solvent-exposed region of the kinase pocket.
- Fragment-Based Drug Design (FBDD): The low molecular weight and high polarity make it an ideal fragment for screening.

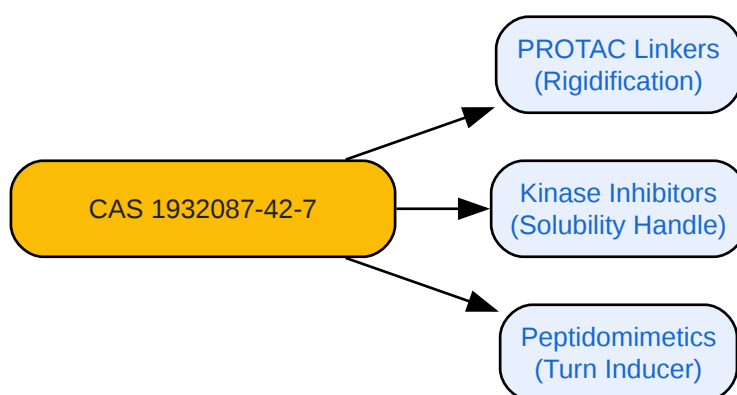


Figure 2: Functional Applications in Medicinal Chemistry

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Figure 2: Key application areas for the diazepane scaffold.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6041 (Phenylephrine - Analogous structural data). Retrieved from [\[Link\]](#) (Cited for general spectroscopic principles of chiral amines).
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